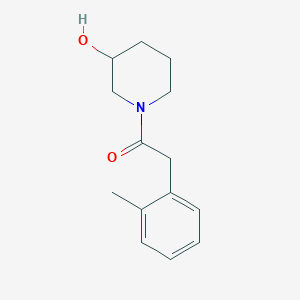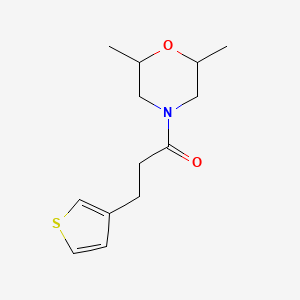![molecular formula C13H13FN2O2 B7515078 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound was first synthesized in 2014 and has since been the subject of numerous studies due to its potential as a therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the development and progression of cancer. By blocking the activity of BTK, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. Additionally, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been shown to enhance the activity of other cancer therapies, including chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has shown promising results in preclinical studies, making it a potentially valuable therapeutic agent for the treatment of cancer. However, like all experimental drugs, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has limitations and challenges that need to be addressed. For example, the compound may have off-target effects that could lead to unwanted side effects or toxicity.
Future Directions
There are several potential future directions for research on 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea. One area of interest is the development of combination therapies that include 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea and other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea, as well as its long-term safety and efficacy.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-furoyl chloride to produce 4-fluoro-2-furoylaniline. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, 1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in the development and progression of cancer.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCQSSKQZDVFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)


![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)
![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)



